molecular formula C18H20N2O4S B4397283 N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide

N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide

Cat. No. B4397283
M. Wt: 360.4 g/mol
InChI Key: PJWMLOBHGKYUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, also known as NS8593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NS8593 is a selective and potent modulator of small-conductance Ca2+-activated K+ (SK) channels, which play essential roles in the regulation of neuronal excitability, synaptic transmission, and plasticity.

Mechanism of Action

N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide modulates SK channels by binding to a specific site on the channel protein, leading to an increase in channel activity. SK channels are involved in the regulation of neuronal excitability by controlling the afterhyperpolarization (AHP) of action potentials. By enhancing SK channel activity, this compound can increase the AHP and reduce the firing rate of neurons, leading to the suppression of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce the frequency and duration of epileptic seizures, improve motor function in animal models of Parkinson's disease, and reduce anxiety-like behavior in animal models of anxiety. This compound has also been shown to have anti-inflammatory effects and can reduce the production of proinflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for SK channels, which allows for precise modulation of neuronal activity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other ion channels.

Future Directions

There are several future directions for research on N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, including the development of more potent and selective SK channel modulators, the investigation of this compound's effects on other neurological and psychiatric disorders, and the exploration of this compound's potential as a therapeutic agent in clinical trials. Additionally, further research is needed to elucidate the mechanisms underlying this compound's effects on neuronal activity and to identify potential side effects and safety concerns associated with its use.

Scientific Research Applications

N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and anxiety. Studies have shown that this compound can enhance SK channel activity, leading to the suppression of neuronal excitability and the reduction of seizure activity in animal models of epilepsy. In addition, this compound has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. This compound has also been found to have anxiolytic effects in animal models of anxiety, suggesting its potential use as a novel treatment for anxiety disorders.

properties

IUPAC Name

N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)19-17-11-16(7-8-18(17)24-2)25(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMLOBHGKYUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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